molecular formula C6H11NO5S B3004957 2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid CAS No. 75135-29-4

2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid

Cat. No.: B3004957
CAS No.: 75135-29-4
M. Wt: 209.22
InChI Key: STVZCHIOQLIKAY-RFZPGFLSSA-N
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Description

2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid is a useful research compound. Its molecular formula is C6H11NO5S and its molecular weight is 209.22. The purity is usually 95%.
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Scientific Research Applications

Formation of Isomers

Research by Bezmenova et al. (1980) on the formation of cis and trans isomers has revealed that a mixture including (3-hydroxy-1,1-dioxothiolan-4-ylamino)acetic acids can be obtained through specific chemical reactions. The study detailed the reaction of 2,3-dihydrothiophene-3-ol 1,1-dioxide with various amines, resulting in these compounds, whose structures were confirmed by chemical and spectral methods (Bezmenova, Dul’nev, & Rybakova, 1980).

Synthesis in Bioconjugate Chemistry

A 1996 study by Frisch et al. detailed the synthesis of complex chemical compounds, including derivatives of the compound . These compounds were designed for incorporation into liposomal constructs used for immunization, showcasing its application in sophisticated biochemical syntheses (Frisch, Boeckler, & Schuber, 1996).

Applications in Amino Acid Derivatives Synthesis

Burger et al. (1992) demonstrated the use of related compounds as intermediates in the synthesis of various natural and non-natural α-amino acids and their derivatives. This highlights the role of such compounds in facilitating the creation of crucial biochemical building blocks (Burger, Rudolph, Neuhauser, & Gold, 1992).

Role in Glutamate Receptors Research

Conti et al. (2007) explored the synthesis of amino acid derivatives, including those similar to the compound , and investigated their activity at ionotropic and metabotropic glutamate receptors. This points to its relevance in neurochemistry and pharmacology research (Conti, Amici, Roda, Pinto, Tamborini, Madsen, Nielsen, Bräuner‐Osborne, & Micheli, 2007).

Rice Bran Synergy in Ethylene Production

Suzuki et al. (1977) isolated a substance from rice bran that synergizes with auxin in ethylene production in plant tissues. This study indicates the potential of related compounds in plant biochemistry (Suzuki, Kinashi, Takeuchi, & Kawarada, 1977).

Cyclization in Synthetic Chemistry

Petz et al. (2019) discussed the synthesis of new cyclic γ-aminobutyric acid analogues, illustrating the versatility of related compounds in creating complex cyclic structures, relevant in advanced synthetic chemistry (Petz, Allmendinger, Mayer, & Wanner, 2019).

Future Directions

While specific future directions for “2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid” are not mentioned, compounds with similar structures have been studied for their potential biological activities . This suggests that “this compound” could also be a subject of future research in medicinal chemistry.

Properties

IUPAC Name

2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO5S/c8-5-3-13(11,12)2-4(5)7-1-6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVZCHIOQLIKAY-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CS1(=O)=O)O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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